6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide
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Overview
Description
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide is a complex organic compound characterized by its thiazole and triazole rings, along with a trifluoromethyl group and a carboxylic acid amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to form the carboxylic acid amide group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as aminothiazoles and trifluoromethyl ketones, under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the thiazolo[3,2-b][1,2,4]triazole core structure. Cyclization can be achieved using reagents like hydrazine or thiosemicarbazide.
Amidation Reactions: The final step typically involves converting the carboxylic acid group to an amide using reagents like thionyl chloride followed by ammonia or amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) compounds, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be employed in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to desired biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the thiazolo[3,2-b][1,2,4]triazole core structure but may differ in substituents and functional groups.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic structures.
Uniqueness: 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide stands out due to its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4OS/c1-2-3(4(11)15)16-6-12-5(7(8,9)10)13-14(2)6/h1H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACZRXWNWUMDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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